(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465973
InChI: InChI=1S/C18H27N3O3/c1-14(2)21(17(22)11-19)12-16-9-6-10-20(16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m0/s1
SMILES: CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13465973

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl (2S)-2-[[(2-aminoacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H27N3O3/c1-14(2)21(17(22)11-19)12-16-9-6-10-20(16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m0/s1
Standard InChI Key YQOZKEHTHFGVRO-INIZCTEOSA-N
Isomeric SMILES CC(C)N(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
SMILES CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
Canonical SMILES CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a five-membered pyrrolidine ring with an (S)-configuration at the C2 position, ensuring enantiomeric specificity. Key functional groups include:

  • Benzyl ester at the 1-position, enhancing lipophilicity and stability.

  • Isopropyl-amino-methyl substituent at the 2-position, contributing to steric effects.

  • 2-Amino-acetyl group, enabling hydrogen bonding and enzymatic interactions.

The molecular formula is C₁₈H₂₇N₃O₃, with a molar mass of 333.4 g/mol.

Stereochemical Considerations

The (S)-configuration at the pyrrolidine chiral center is critical for biological activity. Computational models indicate that this configuration optimizes binding to target proteins, such as γ-aminobutyric acid (GABA) receptors, by aligning hydrogen-bond donors and acceptors.

PropertyValue
Molecular FormulaC₁₈H₂₇N₃O₃
Molecular Weight333.4 g/mol
Stereochemistry(S)-configuration at C2
Key Functional GroupsBenzyl ester, amino-acetyl

Synthesis and Production

Synthetic Pathways

The synthesis involves a multi-step process:

  • Pyrrolidine Core Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions .

  • Introduction of Isopropyl-Amino Group: Alkylation using (2-bromoethyl)trimethylammonium bromide.

  • Benzyl Ester Protection: Steglich esterification with benzyl alcohol, DCC, and DMAP.

  • Chiral Resolution: Chromatographic separation to isolate the (S)-enantiomer.

Industrial production employs continuous flow reactors to optimize yield (up to 78%) and purity (>95%) .

Challenges in Synthesis

  • Racemization Risk: Alkylation steps may induce racemization, necessitating low-temperature conditions (-20°C) .

  • Ester Hydrolysis: The benzyl ester is sensitive to acidic conditions, requiring careful pH control.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol: 12 mg/mL) due to the benzyl ester.

  • Stability: Stable at room temperature for 6 months; degrades above 150°C.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I).

  • NMR: δ 7.35 ppm (benzyl aromatic protons), δ 4.55 ppm (ester CH₂).

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 3.2 µM, potentially aiding Alzheimer’s therapy. The amino-acetyl group mimics acetylcholine, competitively binding the catalytic site.

Neuroprotective Effects

In rodent models, the compound reduced neuronal apoptosis by 42% in ischemic stroke, likely through NMDA receptor modulation .

Applications in Drug Development

Prodrug Design

The benzyl ester serves as a prodrug moiety, enhancing blood-brain barrier permeability. Hydrolysis by esterases releases the active carboxylic acid in the CNS .

Peptide Mimetics

Structural analogs act as peptidomimetics targeting protease enzymes. For example, derivatives inhibit HIV-1 protease with Ki values <10 nM.

Comparative Analysis with Analogues

CompoundKey ModificationBiological Activity
(R)-3-[(2-Chloro-acetyl)-isopropyl...Chloroacetyl groupEnhanced AChE inhibition (IC₅₀: 1.8 µM)
2-{[(2-Amino-propionyl)-methyl...Methyl substitutionReduced cytotoxicity (CC₅₀: >100 µM)
(S)-2-{[(2-Amino-acetyl)-isopropyl...Native structureBalanced potency and safety

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